molecular formula C21H18N4O3S B11248597 N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11248597
M. Wt: 406.5 g/mol
InChI Key: OVKQCLFGXITASE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a benzofuran moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Coupling of the Benzofuran and Triazole Units: This step involves the formation of a sulfanyl linkage between the benzofuran and triazole units, typically using thiol reagents and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Acetylphenyl Group: The final step involves the acylation of the triazole-benzofuran intermediate with an acetylphenyl derivative, using acylating agents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the acetyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, primary amines, thiols, and organic solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein expression and cellular function.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other compounds that have similar structural features or functional groups:

    Similar Compounds: Benzofuran derivatives, triazole-containing compounds, acetylphenyl derivatives.

    Uniqueness: The combination of benzofuran, triazole, and acetylphenyl groups in a single molecule provides unique chemical and biological properties, making it distinct from other compounds with only one or two of these features.

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O3S/c1-13(26)14-7-5-8-16(10-14)22-19(27)12-29-21-24-23-20(25(21)2)18-11-15-6-3-4-9-17(15)28-18/h3-11H,12H2,1-2H3,(H,22,27)

InChI Key

OVKQCLFGXITASE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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